molecular formula C15H13BrN2O B2455268 (E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide CAS No. 325767-34-8

(E)-4-bromo-N'-(4-methylbenzylidene)benzohydrazide

Cat. No.: B2455268
CAS No.: 325767-34-8
M. Wt: 317.186
InChI Key: OZMQVKOQRCZOHZ-LICLKQGHSA-N
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Description

(E)-4-bromo-N’-(4-methylbenzylidene)benzohydrazide is a hydrazone derivative, which is a class of organic compounds characterized by the presence of the functional group R1R2C=NNR3R4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-bromo-N’-(4-methylbenzylidene)benzohydrazide typically involves the condensation reaction between 4-bromobenzohydrazide and 4-methylbenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization from methanol to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for (E)-4-bromo-N’-(4-methylbenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure maximum yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(E)-4-bromo-N’-(4-methylbenzylidene)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which (E)-4-bromo-N’-(4-methylbenzylidene)benzohydrazide exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-bromo-N’-(4-methylbenzylidene)benzohydrazide is unique due to the presence of both bromine and methyl substituents, which can influence its reactivity and biological activity

Properties

IUPAC Name

4-bromo-N-[(E)-(4-methylphenyl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-11-2-4-12(5-3-11)10-17-18-15(19)13-6-8-14(16)9-7-13/h2-10H,1H3,(H,18,19)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZMQVKOQRCZOHZ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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